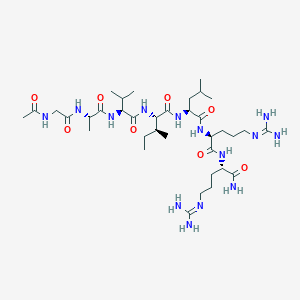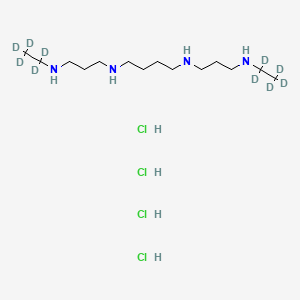
HIV-1 inhibitor-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-27 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the viral life cycle, aiming to prevent the virus from multiplying and spreading within the host. The development of such inhibitors is crucial in the ongoing battle against HIV/AIDS, as they offer potential therapeutic options for managing and potentially eradicating the virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-27 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the inhibitor, often through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups that are essential for the inhibitor’s activity. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Scalability: The synthetic route is designed to be scalable, allowing for the production of large quantities of the inhibitor.
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert certain functional groups to their reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents like dichloromethane, ethanol, and water are commonly used depending on the reaction requirements.
Major Products Formed
The major products formed from these reactions are typically intermediates that are further processed to yield the final inhibitor. These intermediates may include various functionalized derivatives of the core structure.
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-27 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of HIV-1 inhibitors.
Biology: In biological research, this compound is used to study the mechanisms of HIV-1 replication and the effects of inhibition on viral life cycle stages.
Medicine: Clinically, the compound is investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: In the pharmaceutical industry, this compound is explored for its potential in drug development and formulation.
Wirkmechanismus
HIV-1 inhibitor-27 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. The compound binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation. This inhibition disrupts the viral life cycle, leading to the production of non-infectious viral particles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Saquinavir: An HIV-1 protease inhibitor that also targets the viral protease enzyme.
Ritonavir: Another protease inhibitor with a similar mechanism of action.
Indinavir: A protease inhibitor used in combination therapy for HIV/AIDS.
Uniqueness of HIV-1 Inhibitor-27
This compound is unique in its structural features and binding affinity to the HIV-1 protease enzyme. It may offer advantages in terms of potency, selectivity, and resistance profile compared to other inhibitors. Additionally, its synthetic route and scalability make it a promising candidate for further development and clinical use.
Eigenschaften
Molekularformel |
C46H78N2O7 |
|---|---|
Molekulargewicht |
771.1 g/mol |
IUPAC-Name |
(3S,4S)-4-[8-[[(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,6a,7,8,8a,10,11,12,13,14a,14b-tetradecahydro-1H-picene-4a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C46H78N2O7/c1-29(2)25-31(32(49)27-38(53)54)48-37(52)15-13-11-10-12-14-24-47-40(55)46-22-20-41(3,4)28-30(46)39-33(50)26-35-43(7)18-17-36(51)42(5,6)34(43)16-19-44(35,8)45(39,9)21-23-46/h29-32,34-36,39,49,51H,10-28H2,1-9H3,(H,47,55)(H,48,52)(H,53,54)/t30-,31-,32-,34-,35+,36-,39-,43-,44+,45+,46-/m0/s1 |
InChI-Schlüssel |
BNUZALUKJXRLPV-IBKCJNAWSA-N |
Isomerische SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
Kanonische SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(CC1C3C(=O)CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


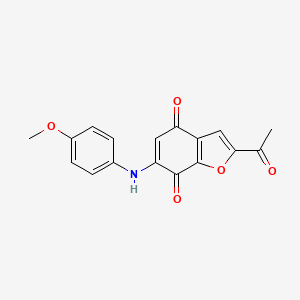
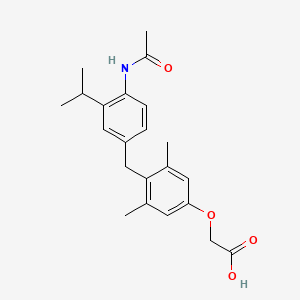
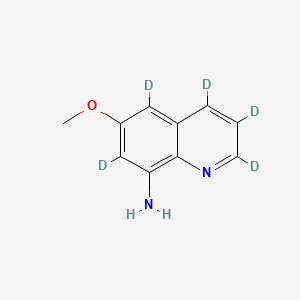
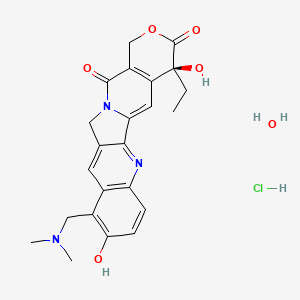
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
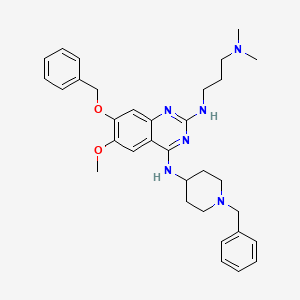


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
